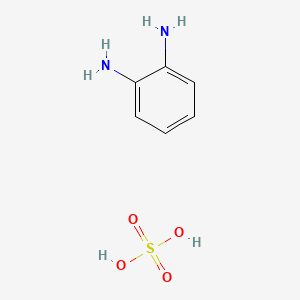

1,2-Phenylenediamine Sulfate

Vue d'ensemble

Description

1,2-Phenylenediamine Sulfate: is an organic compound with the molecular formula C6H8N2.H2O4S. It is a derivative of 1,2-phenylenediamine, which is an aromatic diamine. This compound is commonly used as a precursor in the synthesis of various heterocyclic compounds and has significant applications in different fields such as chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Phenylenediamine Sulfate can be synthesized through the reduction of 2-nitrochlorobenzene with ammonia, followed by the reduction of the resulting 2-nitroaniline. The reduction process can be carried out using zinc powder in ethanol, and the diamine is then purified as the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reduction processes but on a larger scale. The use of catalytic hydrogenation is common to achieve efficient reduction of nitro compounds to amines. The final product is then treated with sulfuric acid to obtain the sulfate salt .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Phenylenediamine Sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzimidazole derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as formic acid or other carboxylic acids are used to produce benzimidazole derivatives.

Reduction: Zinc powder in ethanol is commonly used for reduction reactions.

Substitution: Electrophiles like nitrous acid can be used for substitution reactions.

Major Products Formed:

Benzimidazole Derivatives: Formed through oxidation reactions.

Amine Derivatives: Formed through reduction reactions.

Benzotriazole: Formed through substitution reactions with nitrous acid.

Applications De Recherche Scientifique

Cosmetic Applications

1,2-Phenylenediamine sulfate is primarily recognized for its role in cosmetic formulations, especially hair dyes. It serves as a dye intermediate that contributes to the coloration of hair products. The Cosmetic Ingredient Review (CIR) has evaluated its safety and efficacy, concluding that it is safe for use in hair dye formulations at specified concentrations .

Table 1: Concentration of this compound in Cosmetic Products

| Product Type | Typical Concentration (%) | Regulatory Status |

|---|---|---|

| Hair Dyes | 1-5 | Approved |

| Eyelash Tints | Up to 4.6 | Approved |

| Skin Care Products | Varies | Under Review |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various assays. It acts as an indicator for nitrogen compounds and is used in thin-layer chromatography (TLC) as a chromogenic spray reagent. Its ability to form colored complexes makes it valuable for qualitative and quantitative analyses .

Case Study: Use in TLC

A study demonstrated the effectiveness of this compound as a spray reagent for detecting amino acids on TLC plates. The compound produced distinct color reactions with different amino acids, allowing for easy identification and analysis .

Industrial Applications

The compound is also employed in several industrial applications:

- Rubber Industry : It functions as an antioxidant and vulcanizing agent, enhancing the durability and performance of rubber products.

- Dye Manufacturing : As an intermediate in dye production, it plays a critical role in synthesizing various colorants used across textiles and leather industries .

- Photographic Development : It is involved in photographic developing processes due to its reducing properties.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Rubber | Antioxidant, vulcanizing agent |

| Textile | Dye intermediate |

| Photography | Reducing agent in developing films |

Toxicological Studies

Toxicological assessments have evaluated the safety profile of this compound. The CIR report indicates that while there are some concerns regarding skin irritation and sensitization, the compound is generally considered safe when used according to established guidelines .

Case Study: Skin Irritation Assessment

A study conducted on rabbits assessed the irritant potential of this compound when applied topically. Results indicated minimal irritation at concentrations used in cosmetic formulations, supporting its safety for human use .

Regulatory Considerations

Regulatory bodies globally have established guidelines for the safe use of this compound in consumer products. The European Commission and other health authorities have reviewed its applications extensively to ensure consumer safety while allowing its use in various formulations .

Mécanisme D'action

The mechanism of action of 1,2-Phenylenediamine Sulfate involves its ability to undergo various chemical reactions that lead to the formation of biologically active compounds. The molecular targets and pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes by forming stable complexes with them.

DNA Intercalation: Some derivatives of this compound can intercalate into DNA, affecting its replication and transcription processes.

Comparaison Avec Des Composés Similaires

o-Phenylenediamine: Similar in structure but differs in its reactivity and applications.

p-Phenylenediamine: Another isomer with different chemical properties and uses.

Uniqueness: 1,2-Phenylenediamine Sulfate is unique due to its specific reactivity with various reagents, leading to the formation of a wide range of heterocyclic compounds. Its sulfate form also enhances its solubility and stability in aqueous solutions, making it more suitable for certain industrial applications .

Activité Biologique

1,2-Phenylenediamine sulfate (1,2-PD sulfate) is a derivative of phenylenediamine, widely utilized in various industrial applications, particularly in hair dyes. Its biological activity encompasses a range of effects, including potential toxicity, sensitization, and interactions with biological systems. This article explores the biological activity of 1,2-PD sulfate through detailed research findings, case studies, and data tables.

This compound is characterized by its chemical formula and a molecular weight of approximately 180.21 g/mol. The compound features two amine groups (-NH2) attached to a benzene ring, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1,2-PD sulfate can be categorized into several key areas:

- Toxicity and Carcinogenicity : Studies indicate that 1,2-PD sulfate may exhibit toxic effects. It has been classified as a potential carcinogen based on animal studies that demonstrated tumor formation in specific organs when exposed to high doses .

- Sensitization : 1,2-PD sulfate is known to cause allergic reactions upon dermal exposure. Case studies highlight instances of sensitization among hairdressers frequently using hair dyes containing this compound .

- Phototoxicity : Research has shown that compounds similar to 1,2-PD sulfate can induce phototoxic reactions when exposed to UV light, leading to skin irritation and other adverse effects .

Acute Toxicity

Acute toxicity studies have demonstrated varying levels of toxicity associated with phenylenediamine derivatives. For instance, the LD50 for related compounds has been reported at approximately 427 mg/kg in animal studies .

| Compound | LD50 (mg/kg) | Study Type |

|---|---|---|

| 1,2-Phenylenediamine | ~427 | Acute Oral Study |

| p-Phenylenediamine | >2000 | Dietary Exposure |

Chronic Effects

Chronic exposure studies indicate that long-term use of hair dyes containing phenylenediamine derivatives may lead to an increased risk of developing skin sensitization and other systemic effects. In one case study involving a hairdresser with over ten years of exposure, significant allergic reactions were documented .

The mechanisms through which 1,2-PD sulfate exerts its biological effects include:

- Reactivity with Biological Molecules : The amine groups in 1,2-PD sulfate are highly reactive and can form covalent bonds with proteins and nucleic acids within cells. This reactivity can lead to structural changes in proteins and potential mutagenic effects .

- Oxidative Stress : Phenylenediamines can act as antioxidants but may also generate reactive oxygen species (ROS) under certain conditions, contributing to cellular damage and inflammation .

Case Study 1: Hairdresser Sensitization

A case study documented a 19-year-old female trainee hairdresser who developed allergic dermatitis after repeated exposure to hair dyes containing p-phenylenediamine and its derivatives. Patch testing confirmed sensitization to the dye components .

Case Study 2: Carcinogenic Potential

In a chronic study involving rats fed diets containing p-phenylenediamine dihydrochloride, low incidences of lung tumors were observed in treated groups; however, these findings were not statistically significant .

Propriétés

IUPAC Name |

benzene-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGXGBOBXYFSAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74710-09-1 | |

| Record name | 1,2-Phenylenediamine Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.